molecular formula C9H16NaO3+ B11818490 Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid

Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid

Cat. No.: B11818490
M. Wt: 195.21 g/mol
InChI Key: YPKROQTVZNJPNX-UHFFFAOYSA-N
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Description

Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid is a chemical compound with the molecular formula C9H15NaO3 and a molecular weight of 194.2 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a hydroxymethyl group and an acetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid typically involves the reaction of cyclohexanone with formaldehyde and sodium cyanide, followed by hydrolysis and neutralization with sodium hydroxide . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process includes rigorous quality control measures to ensure consistency and purity of the final product. Advanced techniques such as continuous flow reactors may also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. It is believed to inhibit cholesteryl ester transferase, thereby reducing inflammation and providing therapeutic benefits in inflammatory diseases . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium hexacyclonate
  • Hexacyclonas
  • Natrii hexacyclonas
  • Neuryl

Uniqueness

Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid is unique due to its specific structural features, such as the hydroxymethyl group and the cyclohexyl ring. These features contribute to its distinctive chemical properties and biological activities, setting it apart from similar compounds .

Properties

Molecular Formula

C9H16NaO3+

Molecular Weight

195.21 g/mol

IUPAC Name

sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid

InChI

InChI=1S/C9H16O3.Na/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h10H,1-7H2,(H,11,12);/q;+1

InChI Key

YPKROQTVZNJPNX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CO.[Na+]

Origin of Product

United States

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